(6-Chloropyridin-3-yl)(morpholino)methanone (CAS 64614-49-9) is a highly processable, bi-functional heterocyclic building block designed for advanced pharmaceutical synthesis. It features a highly electrophilic 6-chloro position, primed for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, paired with a pre-installed morpholine amide at the 3-position . By integrating the privileged morpholine motif—a common solubility-enhancing pharmacophore in modern kinase and protease inhibitors—directly into the precursor, this compound eliminates the need for downstream amide coupling. This structural configuration offers technical buyers a streamlined, high-atom-economy starting material that exhibits superior organic solubility and immediate readiness for parallel library synthesis or scale-up manufacturing [1].
Procurement substitution with the cheaper parent compound, 6-chloronicotinic acid, introduces significant operational inefficiencies. Utilizing the free acid requires an additional synthetic step for amide coupling, consuming expensive reagents (e.g., HATU, EDC/HOBt) and generating stoichiometric waste that complicates purification and reduces overall atom economy [1]. Furthermore, the free acid suffers from poor solubility in standard aprotic solvents due to strong intermolecular hydrogen bonding, which can cause precipitation and irreproducibility in automated library synthesis. Conversely, substituting with a 6-bromo analog increases precursor molecular weight and cost without providing a necessary advantage for SNAr reactions; the highly electronegative chlorine atom in the target compound actually provides superior stabilization of the Meisenheimer complex during nucleophilic attack, making the 6-chloro variant the optimal choice for cost-effective, high-yield substitutions [2].
Using the pre-formed morpholine amide directly in cross-coupling or SNAr workflows completely bypasses the need for late-stage amidation. When starting from 6-chloronicotinic acid, chemists must use at least 1.0 to 1.5 equivalents of coupling reagents (like HATU or EDC) and a tertiary amine base, generating substantial urea byproducts [1]. By procuring (6-Chloropyridin-3-yl)(morpholino)methanone, this entire step is eliminated, reducing reagent mass intensity and avoiding the risk of unreacted acid interfering with palladium catalysts.
| Evidence Dimension | Coupling Reagent Waste Generation |
| Target Compound Data | 0 equivalents (pre-installed amide) |
| Comparator Or Baseline | 6-chloronicotinic acid (>1.0 eq HATU/EDC waste per mole of product) |
| Quantified Difference | 100% reduction in amide-coupling waste and elimination of 1 synthetic step |
| Conditions | Standard API synthesis workflow requiring a morpholino-nicotinoyl motif |
Eliminating a synthetic step and associated stoichiometric waste directly lowers scale-up manufacturing costs and simplifies downstream purification.
The presence of the morpholine ring disrupts the highly crystalline, hydrogen-bonded network typical of free nicotinic acids. This structural modification significantly enhances the compound's solubility in common aprotic solvents such as THF, DCM, and DMF. High solubility is critical for maintaining homogeneous reaction conditions during low-temperature SNAr reactions or automated parallel synthesis, where precipitation of intermediates leads to failed reactions and clogged liquid handlers.
| Evidence Dimension | Solubility in Aprotic Solvents (e.g., THF, DCM) |
| Target Compound Data | High solubility (homogeneous solution at >0.5 M) |
| Comparator Or Baseline | 6-chloronicotinic acid (Poor solubility, often requires highly polar or protic solvent mixtures) |
| Quantified Difference | Enables high-concentration homogeneous reactions without precipitation |
| Conditions | Room temperature to 0 °C in standard organic solvents (THF/DCM) |
Reliable solubility in aprotic solvents ensures reproducibility in automated library synthesis and prevents equipment fouling during scale-up.
For nucleophilic aromatic substitution (SNAr) at the 6-position of the pyridine ring, the leaving group ability is heavily influenced by the stabilization of the anionic Meisenheimer complex. The high electronegativity of the chlorine atom in (6-Chloropyridin-3-yl)(morpholino)methanone polarizes the C-Halogen bond more effectively than a bromine atom, leading to faster attack by amine or thiolate nucleophiles [1]. This allows for milder reaction conditions compared to 6-bromo analogs, while also benefiting from a lower molecular weight and typically lower procurement cost.
| Evidence Dimension | SNAr Reaction Kinetics and Atom Economy |
| Target Compound Data | 6-Chloro substituent (Highly polarized, excellent Meisenheimer stabilization, MW 226.66) |
| Comparator Or Baseline | 6-Bromo analog (Less polarized, lower atom economy, MW ~271.11) |
| Quantified Difference | Faster SNAr kinetics under mild conditions with a ~16% improvement in atom economy |
| Conditions | Nucleophilic displacement with amines/alkoxides in polar aprotic solvents |
Prioritizing the 6-chloro variant accelerates SNAr reaction times, permits milder conditions, and improves overall atom economy compared to heavier brominated alternatives.
Where this compound is the right choice: High-throughput medicinal chemistry programs targeting novel kinase inhibitors. The pre-installed morpholine group ensures baseline organic solubility across the library, while the highly reactive 6-chloro position allows for rapid, parallel diversification via SNAr with various anilines and aliphatic amines without the need for intermediate purification steps [1].
Where this compound is the right choice: Pilot-plant and commercial scale-up of active pharmaceutical ingredients (APIs) containing the morpholino-nicotinoyl pharmacophore (e.g., specific factor Xa inhibitors or PI3K inhibitors). Procuring this exact building block bypasses the need to handle expensive, moisture-sensitive coupling reagents (like T3P or HATU) at scale, significantly reducing waste disposal costs and streamlining the regulatory CMC profile[2].
Where this compound is the right choice: Advanced synthetic routes requiring Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the pyridine 6-position. The robust morpholine amide acts as an electron-withdrawing group that activates the ring without interfering with palladium catalysts, unlike free carboxylic acids which can coordinate to the metal center or require protection/deprotection sequences[3].
Irritant